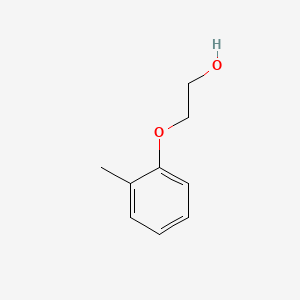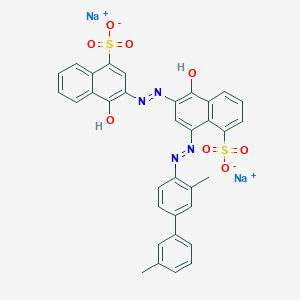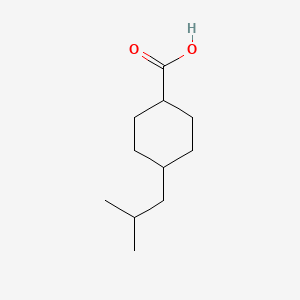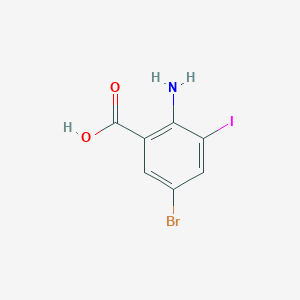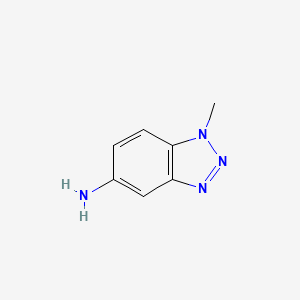
Datumetine
描述
Datumetine is a tropane alkaloid found in the leaves of Datura metel . It is known to modulate the NMDA receptor, which can lead to memory loss . It has also been observed to cause epileptic seizures in mice .
Synthesis Analysis
The synthesis of tropane alkaloids like this compound involves the construction of the 8-azabicyclo[3.2.1]octane core through aziridination of a cyclo-heptadiene intermediate, followed by vinyl aziridine rearrangement .Molecular Structure Analysis
This compound has the molecular formula C16H21NO3 and a molar mass of 275.348 g·mol−1 . Its IUPAC name is 4-Methoxy-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzoic acid .Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.3428 g/mol . Its chemical structure includes an N-methyl-8-azabicyclo[3.2.1]octane core .科学研究应用
神经保护作用
Datumetine已被发现具有潜在的神经保护作用。 一项研究报道,低剂量的this compound适度增强N-甲基-D-天冬氨酸受体(NMDAR)活性,表明低剂量this compound具有神经保护作用 .
NMDAR信号通路
This compound优先上调小鼠不同脑区中的NMDAR信号通路 . 这可能对理解和治疗NMDAR信号通路受损的神经疾病具有重要意义。
模拟谷氨酸毒性
据报道,14天暴露于this compound会通过模拟谷氨酸毒性来改变NMDAR信号传导 . 这可能有助于研究谷氨酸毒性对大脑的影响。
调节CamKIIα表达
This compound已被发现下调海马体和前额叶皮层(PFC)中钙调蛋白激酶IIα(CamKIIα)的表达,但在小脑中没有 . 这可能对理解和治疗与CamKIIα相关的疾病具有重要意义。
调节CREB和pCREB
This compound已被发现仅在PFC中上调环腺苷酸反应元件结合蛋白(CREB),但在观察到的三个脑区中磷酸化CREB(pCREB)被上调 . 这可能对理解这些蛋白质在脑功能和疾病中的作用至关重要。
调节BDNF
This compound已被发现仅在海马体和PFC中上调脑源性神经营养因子(BDNF) . BDNF是脑健康的关键因素,因此这可能对理解和治疗脑疾病具有重要意义。
作用机制
Target of Action
Datumetine, a compound obtained from the Datura metel plant , primarily targets the N-methyl-D-aspartate receptor (NMDAR) in the brain . NMDAR plays a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
This compound acts as a potent and selective inhibitor of the NMDAR . It prevents the reuptake of norepinephrine throughout the brain, which is thought to improve the symptoms of certain neurological disorders . This compound has been shown to specifically increase norepinephrine and dopamine within the prefrontal cortex .
Biochemical Pathways
This compound’s interaction with NMDAR alters several biochemical pathways. It downregulates the expression of calcium calmodulin kinase II alpha (CamKIIα) in the hippocampus and prefrontal cortex . It also upregulates the cyclic AMP response element-binding protein (CREB) in the prefrontal cortex and increases the phosphorylation of CREB in several brain regions . Furthermore, it upregulates the brain-derived neurotrophic factor (BDNF) in the hippocampus and prefrontal cortex .
Pharmacokinetics
It is known that the compound is administered intraperitoneally in experimental settings . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include changes in the expression of several key proteins involved in neurotransmission . It also alters the pattern of neuronal activity, including prolonging action potential activity and altering burst patterns in hippocampal neurons .
Action Environment
For example, the administration of MK-801, an NMDAR antagonist, can reverse some of the effects of this compound
未来方向
生化分析
Biochemical Properties
Datumetine plays a significant role in biochemical reactions by modulating NMDAR activity. It interacts with various enzymes, proteins, and other biomolecules. This compound binds to both allosteric and orthosteric sites of NMDAR, influencing the receptor’s function . This interaction leads to alterations in calcium influx and downstream signaling pathways, affecting neuronal activity and synaptic plasticity .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In hippocampal neurons, this compound prolongs action potential activity and alters burst patterns . It also induces memory loss and epileptic seizures in experimental animals, highlighting its impact on neuronal function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with NMDAR. This compound fits into both allosteric and orthosteric sites of the receptor, modulating its activity . This binding leads to changes in calcium influx, which in turn affects various signaling pathways. This compound also influences the expression of key proteins such as calcium calmodulin kinase II alpha (CamKIIα) and cyclic AMP response element binding protein (CREB), further elucidating its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation have been studied, showing that long-term exposure leads to memory deficits and altered NMDAR signaling . Acute exposure to this compound prolongs action potential activity in hippocampal neurons, while chronic exposure results in synaptic loss and changes in neurotransmitter systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to upregulate NMDAR signaling pathways, while higher doses can lead to toxic effects such as epileptic seizures . Studies have demonstrated that this compound induces memory loss and alters neuronal activity in a dose-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to NMDAR signaling. It interacts with enzymes and cofactors that modulate calcium influx and downstream signaling pathways . This compound’s effects on metabolic flux and metabolite levels have been observed in various brain regions, highlighting its role in neuronal metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It accumulates in specific brain regions, such as the hippocampus and prefrontal cortex, where it exerts its effects on NMDAR signaling . This compound’s localization and accumulation are influenced by its binding to specific transporters and proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic regions of neurons. It targets NMDARs located in the postsynaptic density, where it modulates receptor activity and downstream signaling pathways . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
属性
IUPAC Name |
4-methoxy-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17-12-4-5-13(17)8-11(7-12)14-9-10(16(18)19)3-6-15(14)20-2/h3,6,9,11-13H,4-5,7-8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMJWJKGQZIJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C3=C(C=CC(=C3)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40986112 | |
| Record name | Datumetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67078-20-0 | |
| Record name | Datumetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067078200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Datumetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


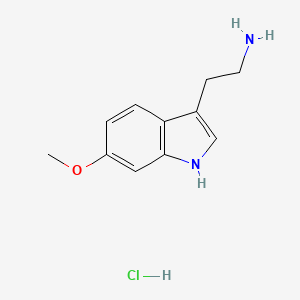
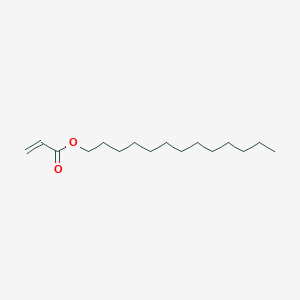
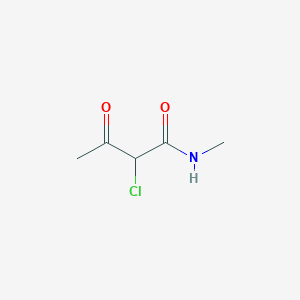

![1-Naphthalenamine, 4-[(4-aminophenyl)azo]-](/img/structure/B1594426.png)
